molecular formula C10H8N2OS B2858545 5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 165283-98-7

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B2858545
CAS No.: 165283-98-7
M. Wt: 204.25
InChI Key: VQSFARIYUUEKEA-UHFFFAOYSA-N
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Description

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound with a unique structure that includes both a thioxo group and a carbonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Scientific Research Applications

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of 1,3-cyclohexanedione, thiourea, and malononitrile in the presence of a catalyst under reflux conditions . This reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Amines and ethers.

Mechanism of Action

The mechanism of action of 5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the carbonitrile group can participate in hydrogen bonding and electrostatic interactions, modulating the activity of receptors and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential for diverse biological applications make it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

5-oxo-2-sulfanylidene-1,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h4H,1-3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSFARIYUUEKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=S)N2)C#N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared in 52% yield from cyclohexane-1,3-dione in analogy to the procedure described for 7,7-dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile synthesis.
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